5-Bromo-7-ethylindoline-2,3-dione
Overview
Description
5-Bromo-7-ethylindoline-2,3-dione is a chemical compound with the molecular formula C10H8BrNO2 It belongs to the class of indoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-ethylindoline-2,3-dione typically involves bromocyclization reactions. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromocyclization processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-ethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various indoline derivatives with altered functional groups.
Scientific Research Applications
5-Bromo-7-ethylindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindoline-2,3-dione
- 7-Ethylindoline-2,3-dione
- 5-Bromo-7-methylindoline-2,3-dione
Uniqueness
5-Bromo-7-ethylindoline-2,3-dione is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-7-ethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQHGOEVARVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429038 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-60-3 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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